

Primary Molecular Target: TRPM8 Channel

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Compound of Interest		
Compound Name:	M8-B	
Cat. No.:	B10772128	Get Quote

The principal molecular target of **M8-B** is the TRPM8 channel, a nonselective cation channel primarily known for its role in detecting cold temperatures. **M8-B** functions by blocking the activation of this channel, thereby inhibiting downstream cellular responses. This antagonism has been demonstrated against various activators, including cold temperatures and chemical agonists like menthol and icilin[1][2][3]. The selectivity of **M8-B** is noteworthy, as it shows no significant effect on other TRP channels at concentrations where it potently inhibits TRPM8[4] [5]. In vivo studies have confirmed that **M8-B** administration leads to a decrease in deep body temperature in wild-type mice and rats, an effect that is absent in mice lacking the TRPM8 gene, further validating TRPM8 as its primary target[2][6].

Quantitative Data: Inhibitory Potency of M8-B

The inhibitory activity of **M8-B** on the TRPM8 channel has been quantified using half-maximal inhibitory concentration (IC50) values. These values represent the concentration of **M8-B** required to inhibit 50% of the TRPM8 response to a specific agonist.

Agonist	IC50 Value (nM)	Species Context
Cold	7.8	In vitro
Icilin	26.9	In vitro
Menthol	64.3	In vitro

Data sourced from multiple references.[2][3][4][5]



Experimental Protocols

The determination of **M8-B**'s inhibitory activity on the TRPM8 channel typically involves cell-based assays using cell lines engineered to express the TRPM8 channel. A representative experimental protocol is detailed below.

Protocol: In Vitro TRPM8 Inhibition Assay Using Calcium Influx

- 1. Cell Culture and Maintenance:
- HEK293 cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPM8 expression.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- 2. Cell Plating:
- Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.
- 3. Calcium Indicator Loading:
- The growth medium is removed, and cells are washed with a physiological buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer for 1 hour at 37°C. This dye will increase its fluorescence intensity upon binding to intracellular calcium.
- 4. Compound Incubation:
- After dye loading, cells are washed again to remove any extracellular dye.
- Varying concentrations of **M8-B** (e.g., from 0.1 nM to 10 μ M) are added to the wells and incubated for 15-30 minutes. A vehicle control (e.g., DMSO) is also included.
- 5. TRPM8 Activation and Signal Detection:
- The 96-well plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.



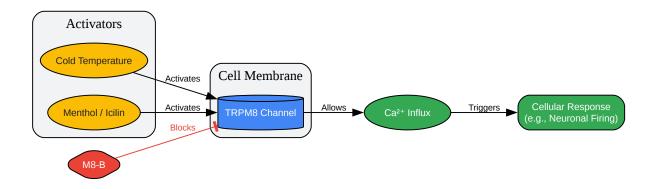
- Baseline fluorescence is measured for a short period.
- A known TRPM8 agonist (e.g., icilin at its EC50 concentration) is then added to all wells to stimulate the channel.
- Fluorescence intensity is measured kinetically for several minutes following agonist addition.
 The increase in fluorescence corresponds to calcium influx through the activated TRPM8 channels.

6. Data Analysis:

- The peak fluorescence intensity following agonist addition is determined for each well.
- The data is normalized to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
- The normalized data is then plotted against the logarithm of the **M8-B** concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value.

Visualizations

Mechanism of Action of M8-B

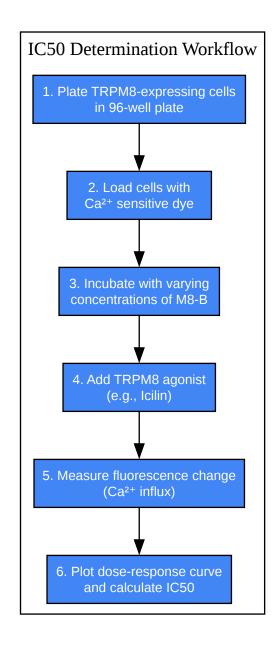


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Caption: M8-B blocks the TRPM8 channel, preventing activation by cold or chemical agonists.

Experimental Workflow for IC50 Determination





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Caption: A typical workflow for determining the IC50 of **M8-B** using a cell-based calcium influx assay.

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